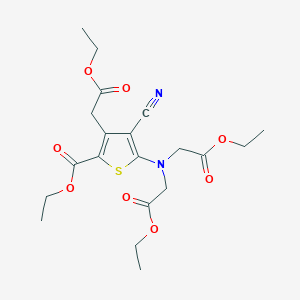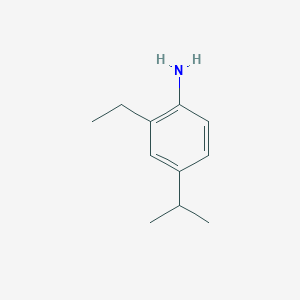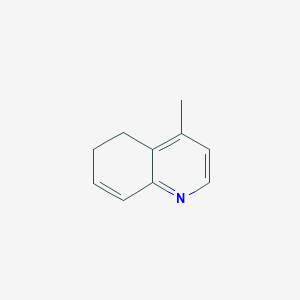
4-Methyl-5,6-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5,6-dihydroquinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is known for its unique structure and properties, which make it an attractive candidate for research and development.
Mécanisme D'action
The mechanism of action of 4-Methyl-5,6-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to bind to the dopamine receptor and the α7 nicotinic acetylcholine receptor, which are involved in the regulation of various physiological processes.
Effets Biochimiques Et Physiologiques
4-Methyl-5,6-dihydroquinoline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound has antioxidant, antimicrobial, and anti-inflammatory properties. In vivo studies have shown that it can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-5,6-dihydroquinoline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-5,6-dihydroquinoline in lab experiments is its unique structure and properties, which make it an attractive candidate for research and development. This compound is relatively easy to synthesize and purify, which makes it readily available for use in various experiments. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied in order to ensure its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 4-Methyl-5,6-dihydroquinoline. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies and treatments. Finally, the potential applications of 4-Methyl-5,6-dihydroquinoline in material science and organic synthesis should also be further explored and optimized.
Applications De Recherche Scientifique
4-Methyl-5,6-dihydroquinoline has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-Methyl-5,6-dihydroquinoline has been studied for its potential applications in the development of organic semiconductors, liquid crystals, and OLEDs. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, including heterocyclic compounds, alkaloids, and natural products.
Propriétés
Numéro CAS |
133092-25-8 |
|---|---|
Nom du produit |
4-Methyl-5,6-dihydroquinoline |
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
4-methyl-5,6-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3 |
Clé InChI |
HIVJVMNCXCNYCH-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC=CC2=NC=C1 |
SMILES canonique |
CC1=C2CCC=CC2=NC=C1 |
Synonymes |
Quinoline, 5,6-dihydro-4-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



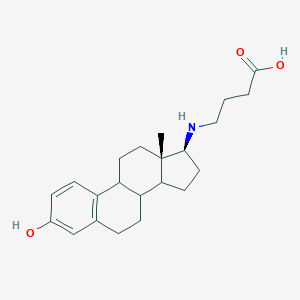
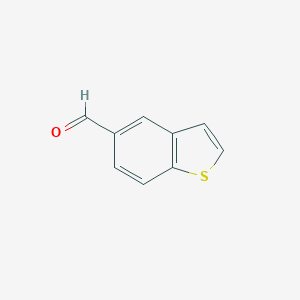
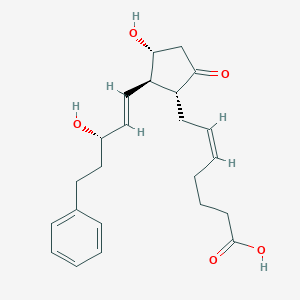
![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)
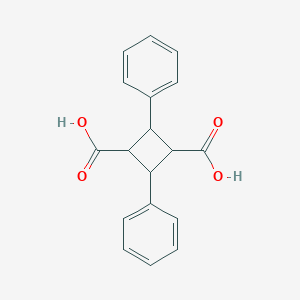
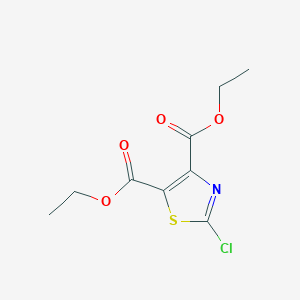
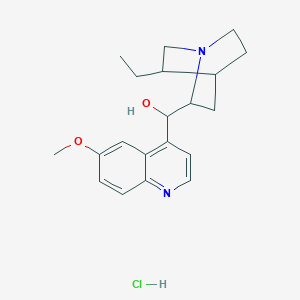
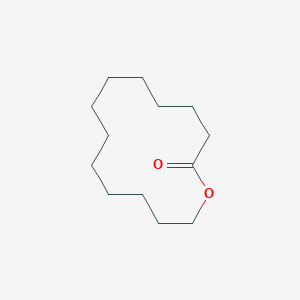
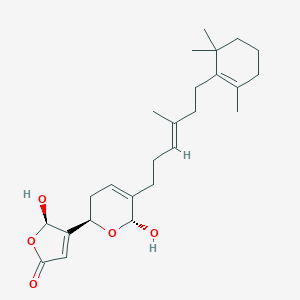
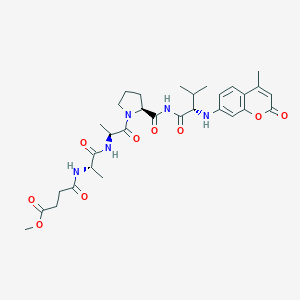
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
![Acetic acid, 2,2',2'',2'''-[1,2-ethanediylidenetetrakis(thio)]tetrakis-](/img/structure/B158919.png)
